![molecular formula C25H27N3O3 B2834081 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034462-72-9](/img/structure/B2834081.png)
3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of quinazolinone derivatives and has been studied for its potential use in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Antitubercular Activity
A series of novel compounds, including 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, were synthesized and evaluated for their antitubercular activity. These compounds exhibited significant inhibition of Mycobacterium tuberculosis growth in vitro, with some demonstrating excellent antitubercular activity at minimal inhibitory concentrations (MICs) of less than 6.25 µg/mL (Pandit & Dodiya, 2012).
AChE Inhibition for Neurodegenerative Disorders
Research into pyrazolo[3,4-b]quinoline-3-carbonitriles, closely related to the compound , revealed their potential as acetylcholinesterase (AChE) inhibitors. These compounds, including analogs of 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, demonstrated promising efficacy in inhibiting AChE, which is relevant for the treatment of neurodegenerative disorders such as Alzheimer's disease (Sumesh et al., 2020).
Antimycobacterial Activity
Studies have shown that derivatives of quinazolin-4(3H)-one possess antimycobacterial activity. Compounds structurally related to 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one were synthesized and evaluated against various Mycobacterium species, demonstrating significant inhibitory activity (Quiroga et al., 2014).
Potential in Cancer Treatment
Quinazoline derivatives, including those structurally similar to the compound , have been explored for their potential in treating various cancers. These compounds have shown efficacy in inhibiting the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. Their action mechanisms include blocking receptor tyrosine kinases, epidermal growth factor receptors, and other targets relevant to colorectal cancer (Moorthy et al., 2023).
Mechanism of Action
Target of Action
The primary targets of the compound “3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one” are currently unknown . Piperidine derivatives, such as this compound, are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . Therefore, the compound’s primary targets could be diverse depending on its specific pharmacological application.
Mode of Action
It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various biologically active compounds .
Biochemical Pathways
Given the broad range of pharmaceutical applications of piperidine derivatives, it’s likely that multiple pathways could be affected .
Result of Action
The biological and pharmacological activity of piperidine derivatives is well-documented, suggesting that this compound could have significant effects at the molecular and cellular level .
properties
IUPAC Name |
3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23-21-10-4-5-11-22(21)26-18-28(23)20-9-6-14-27(17-20)24(30)25(12-15-31-16-13-25)19-7-2-1-3-8-19/h1-5,7-8,10-11,18,20H,6,9,12-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKSANQYTASJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)N4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.